molecular formula C12H12N2OS2 B5177026 4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one

4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one

Cat. No.: B5177026
M. Wt: 264.4 g/mol
InChI Key: GOMPDGGGHOZNIN-UHFFFAOYSA-N
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Description

4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with phenyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one typically involves multi-step processes. One common method includes the reaction of 4,5-dichloro-2-phenylpyridazin-3-one with sodium methylthiolate. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyridazine derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one can be compared to other pyridazine derivatives such as:

    4,5-dichloro-2-phenylpyridazin-3-one: A precursor in the synthesis of this compound.

    4,5-dimethyl-2-phenylpyridazin-3-one: Similar structure but with methyl groups instead of methylsulfanyl groups.

    4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione: Contains a dithiole ring instead of a pyridazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,5-bis(methylsulfanyl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMPDGGGHOZNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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